molecular formula C10H7N5O2 B2356584 5-(5-Phenyl-1,3,4-oxadiazol-2-yl)-1,3,4-oxadiazol-2-amine CAS No. 99367-63-2

5-(5-Phenyl-1,3,4-oxadiazol-2-yl)-1,3,4-oxadiazol-2-amine

Cat. No.: B2356584
CAS No.: 99367-63-2
M. Wt: 229.199
InChI Key: PSFDQYCVZZJBBC-UHFFFAOYSA-N
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Description

5-(5-Phenyl-1,3,4-oxadiazol-2-yl)-1,3,4-oxadiazol-2-amine: is a heterocyclic compound that features two oxadiazole rings. Oxadiazoles are known for their diverse pharmacological activities and are widely studied in medicinal chemistry. The presence of the phenyl group enhances the compound’s stability and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(5-Phenyl-1,3,4-oxadiazol-2-yl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the cyclodehydration of N,N’-diacylhydrazines under microwave-assisted conditions. This method is efficient and yields the desired oxadiazole derivatives in satisfactory amounts .

Industrial Production Methods: Industrial production of oxadiazole derivatives often employs similar cyclization techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation can yield bromo- or chloro-substituted oxadiazoles, which may exhibit different biological activities .

Scientific Research Applications

Chemistry: In chemistry, 5-(5-Phenyl-1,3,4-oxadiazol-2-yl)-1,3,4-oxadiazol-2-amine is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts .

Biology and Medicine: This compound has shown potential in various biological applications, including antimicrobial and anticancer activities. Its ability to interact with biological targets makes it a promising candidate for drug development .

Industry: In the industrial sector, oxadiazole derivatives are used in the production of polymers, dyes, and other materials. Their stability and reactivity make them suitable for various applications .

Comparison with Similar Compounds

Uniqueness: 5-(5-Phenyl-1,3,4-oxadiazol-2-yl)-1,3,4-oxadiazol-2-amine is unique due to its dual oxadiazole rings, which enhance its stability and potential for diverse biological activities. This structural feature distinguishes it from other oxadiazole derivatives and contributes to its wide range of applications .

Properties

IUPAC Name

5-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N5O2/c11-10-15-14-9(17-10)8-13-12-7(16-8)6-4-2-1-3-5-6/h1-5H,(H2,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFDQYCVZZJBBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=NN=C(O3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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